molecular formula C20H17N3O5S B4621080 2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide CAS No. 6089-36-7

2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide

Cat. No. B4621080
CAS RN: 6089-36-7
M. Wt: 411.4 g/mol
InChI Key: QLGHFIUDSTXBIP-YBEGLDIGSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the use of key intermediates like methyl 3-methoxy-5-methylbenzoate. Such processes aim to attach different aryloxy groups to the pyrimidine ring, which is a common strategy to explore new anticancer agents (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray diffraction analysis, revealing details about crystallization, spatial arrangement, and intermolecular interactions (Mao et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to the formation of various derivatives with potential biological activities. For example, the condensation of related compounds with different reagents has led to the synthesis of chromeno[4,3-b]pyridines, showcasing the chemical versatility of the core structure (Mamedov et al., 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under various conditions. While specific data on "2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide" may not be readily available, studies on similar compounds provide insights into how structural variations influence these properties.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and stability under various conditions, are essential for tailoring these compounds for specific applications. The synthesis and modification of related compounds involve understanding these properties to optimize their biological activity and reduce potential toxicity (G. Mazzone et al., 1987).

Scientific Research Applications

Synthesis and Chemical Reactivity

Research into the synthesis of novel heterocyclic compounds derived from compounds with similar structural motifs to 2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide reveals a broad spectrum of chemical reactivity and applications. These compounds serve as key intermediates in the development of new heterocyclic compounds with potential anti-inflammatory, analgesic, and antimicrobial properties. For instance, Abu‐Hashem et al. (2020) describe the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

The chemical framework of 2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide suggests potential for significant biological activities. Compounds with related structures have been studied for their anticancer activities. Al-Sanea et al. (2020) synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, demonstrating appreciable cancer cell growth inhibition against several cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Furthermore, Hafez and El-Gazzar (2017) explored the synthesis and antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, finding potent anticancer activity on human cancer cell lines (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[4-[(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-27-14-8-4-13(5-9-14)23-19(26)16(18(25)22-20(23)29)10-12-2-6-15(7-3-12)28-11-17(21)24/h2-10H,11H2,1H3,(H2,21,24)(H,22,25,29)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGHFIUDSTXBIP-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)N)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365687
Record name STK622320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6089-36-7
Record name STK622320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide
Reactant of Route 3
2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide
Reactant of Route 4
2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide
Reactant of Route 5
2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide
Reactant of Route 6
2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide

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